molecular formula C12H13ClO4 B13025391 5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoicacid

5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoicacid

Cat. No.: B13025391
M. Wt: 256.68 g/mol
InChI Key: SURHGQIXPOBDEU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid is an organic compound with a complex structure that includes a chloromethyl group and a methoxy-oxopropyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid typically involves multi-step organic reactions. One common method includes the chloromethylation of a benzoic acid derivative followed by the introduction of the methoxy-oxopropyl group through esterification or other suitable reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or other reduced derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy-oxopropyl group may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-methoxy-3-oxopropyl)-5-(methylthio)benzoate: This compound has a similar structure but includes a methylthio group instead of a chloromethyl group.

    4-Methoxy-3-(3-oxopropyl)benzoic acid: This compound lacks the chloromethyl group but shares the methoxy-oxopropyl group.

Uniqueness

The presence of the chloromethyl group in 5-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid makes it unique compared to similar compounds. This functional group allows for specific chemical reactions and interactions that are not possible with other compounds, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

5-(chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid

InChI

InChI=1S/C12H13ClO4/c1-17-11(14)5-4-9-3-2-8(7-13)6-10(9)12(15)16/h2-3,6H,4-5,7H2,1H3,(H,15,16)

InChI Key

SURHGQIXPOBDEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=C(C=C1)CCl)C(=O)O

Origin of Product

United States

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